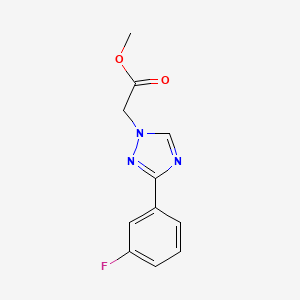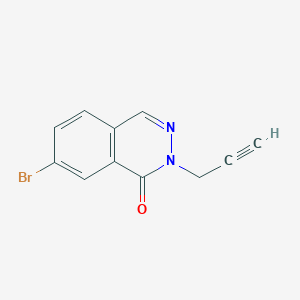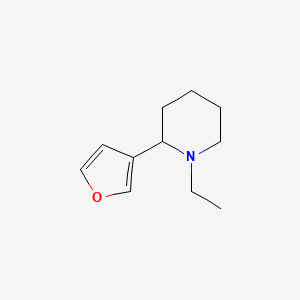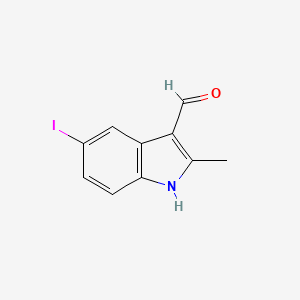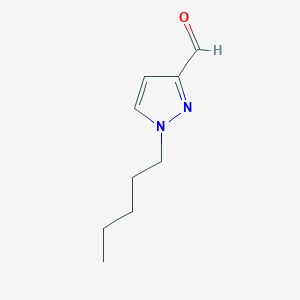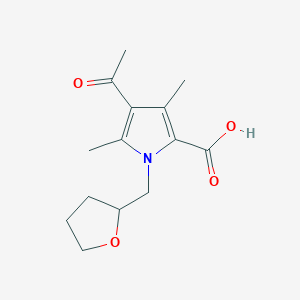
(R)-2-(4-Fluorophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(4-Fluorphenyl)morpholin ist eine chemische Verbindung, die durch das Vorhandensein einer Fluorphenylgruppe gekennzeichnet ist, die an einen Morpholinring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-2-(4-Fluorphenyl)morpholin beinhaltet typischerweise die Reaktion von 4-Fluoranilin mit Epichlorhydrin unter Bildung eines Zwischenprodukts, das dann unter bestimmten Bedingungen mit Morpholin umgesetzt wird, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von (R)-2-(4-Fluorphenyl)morpholin effizientere und skalierbare Methoden umfassen. Diese Methoden umfassen oft kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-2-(4-Fluorphenyl)morpholin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Fluoratom im Phenylring kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte gebildet
Oxidation: Bildung entsprechender Phenolverbindungen.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Phenylmorpholinderivaten.
Wissenschaftliche Forschungsanwendungen
(R)-2-(4-Fluorphenyl)morpholin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Arzneimittel.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-2-(4-Fluorphenyl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Wirkmechanismus
The mechanism of action of ®-2-(4-Fluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (R)-3-(4-Fluorphenyl)morpholin
- 4-(4-Fluorphenyl)morpholin
Einzigartigkeit
(R)-2-(4-Fluorphenyl)morpholin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
(2R)-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m0/s1 |
InChI-Schlüssel |
MPFUBIGEMDOEIW-JTQLQIEISA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1COC(CN1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



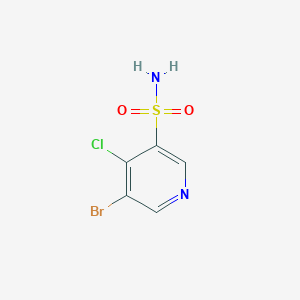
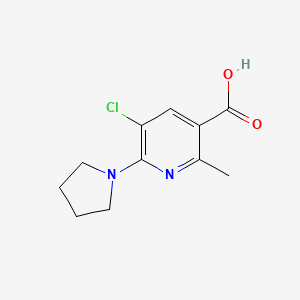
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
